

An In-Depth Technical Guide to 2-Amino-8-oxononanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-8-oxononanoic acid
hydrochloride

Cat. No.: B15557092

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-8-oxononanoic acid hydrochloride is a non-canonical amino acid that serves as a powerful tool in chemical biology and protein engineering. Its unique keto group provides a bio-orthogonal chemical handle, allowing for the site-specific modification of proteins. This enables the introduction of a wide array of functionalities, including fluorescent probes, biotin tags, and cross-linking agents, with high precision and efficiency. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of **2-Amino-8-oxononanoic acid hydrochloride**.

Chemical Properties

2-Amino-8-oxononanoic acid hydrochloride is the hydrochloride salt of 2-amino-8-oxononanoic acid, which enhances its stability and water solubility.^[1] While detailed experimental data for some physical properties are not readily available in public literature, key identifiers and solubility information have been compiled from various sources. For precise values, it is recommended to consult the Certificate of Analysis from a commercial supplier.

Table 1: General and Physical Properties

Property	Value	Source
Chemical Formula	C ₉ H ₁₈ ClNO ₃	[2]
Molecular Weight	223.70 g/mol	[2]
CAS Number	2984160-77-0	[3]
Appearance	Solid	[3]
Melting Point	Not publicly available	-
Boiling Point	Not publicly available	-
pKa	Not publicly available	-

Table 2: Solubility Data

Solvent	Solubility	Source
DMSO	50 mg/mL (223.51 mM)	[2]
In vivo formulation 1	≥ 4.55 mg/mL (20.34 mM)	[3]
In vivo formulation 2	≥ 2.5 mg/mL (11.18 mM)	[2]
In vivo formulation 3	≥ 2.5 mg/mL (11.18 mM)	[2]

Note: In vivo formulations are complex solvent systems. For details, refer to the supplier's technical data sheet.[2]

Table 3: Spectral Data

Type of Spectrum	Data	Source
^1H NMR	Data not publicly available. Expected to be consistent with the structure.	-
^{13}C NMR	Data not publicly available. Expected to be consistent with the structure.	-
Mass Spectrum	Data not publicly available. Expected to show a molecular ion peak corresponding to the free amine.	-
IR Spectrum	Data not publicly available. Expected to show characteristic peaks for amine, carboxylic acid, and ketone functional groups.	-

Experimental Protocols

The primary application of **2-Amino-8-oxononanoic acid hydrochloride** is its incorporation into proteins to serve as a reactive handle for subsequent labeling. This is typically achieved through the use of an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes the unnatural amino acid and an amber stop codon (UAG) introduced at the desired site in the gene of interest.^[4]

Genetic Incorporation of 2-Amino-8-oxononanoic Acid

This protocol outlines the general steps for the site-specific incorporation of 2-Amino-8-oxononanoic acid into a target protein expressed in *E. coli*.

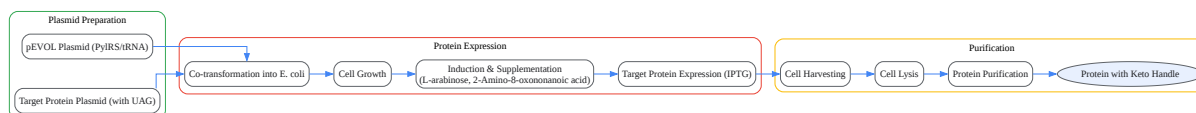
Materials:

- *E. coli* expression strain (e.g., BL21(DE3))
- Expression plasmid for the target protein with a UAG codon at the desired position.

- A compatible plasmid carrying the gene for the evolved pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (pEVOL plasmid).[4]
- **2-Amino-8-oxononanoic acid hydrochloride.**
- Appropriate growth media (e.g., LB or minimal media) and antibiotics.
- Inducers (e.g., IPTG and L-arabinose).

Methodology:

- Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-PylRS plasmid.
- Culture Growth: Grow the transformed cells in a suitable medium with appropriate antibiotics to an OD₆₀₀ of 0.6-0.8 at 37°C.
- Induction and Supplementation:
 - Induce the expression of the PylRS/tRNA pair by adding the appropriate inducer (e.g., L-arabinose).[5]
 - Simultaneously, supplement the culture medium with 1-2 mM 2-Amino-8-oxononanoic acid.
 - Incubate for 30 minutes at 37°C with shaking.[5]
- Target Protein Expression: Induce the expression of the target protein by adding the appropriate inducer (e.g., IPTG).[5]
- Harvesting and Purification:
 - Reduce the temperature to 20-25°C and continue to grow the culture for 16-20 hours.[5]
 - Harvest the cells by centrifugation.
 - Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).



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Workflow for Genetic Incorporation of 2-Amino-8-oxononanoic Acid.

Labeling of the Keto-Containing Protein

The ketone group introduced into the protein can be specifically labeled with molecules containing a hydrazide or an aminooxy group to form a stable hydrazone or oxime linkage, respectively.[3]

Materials:

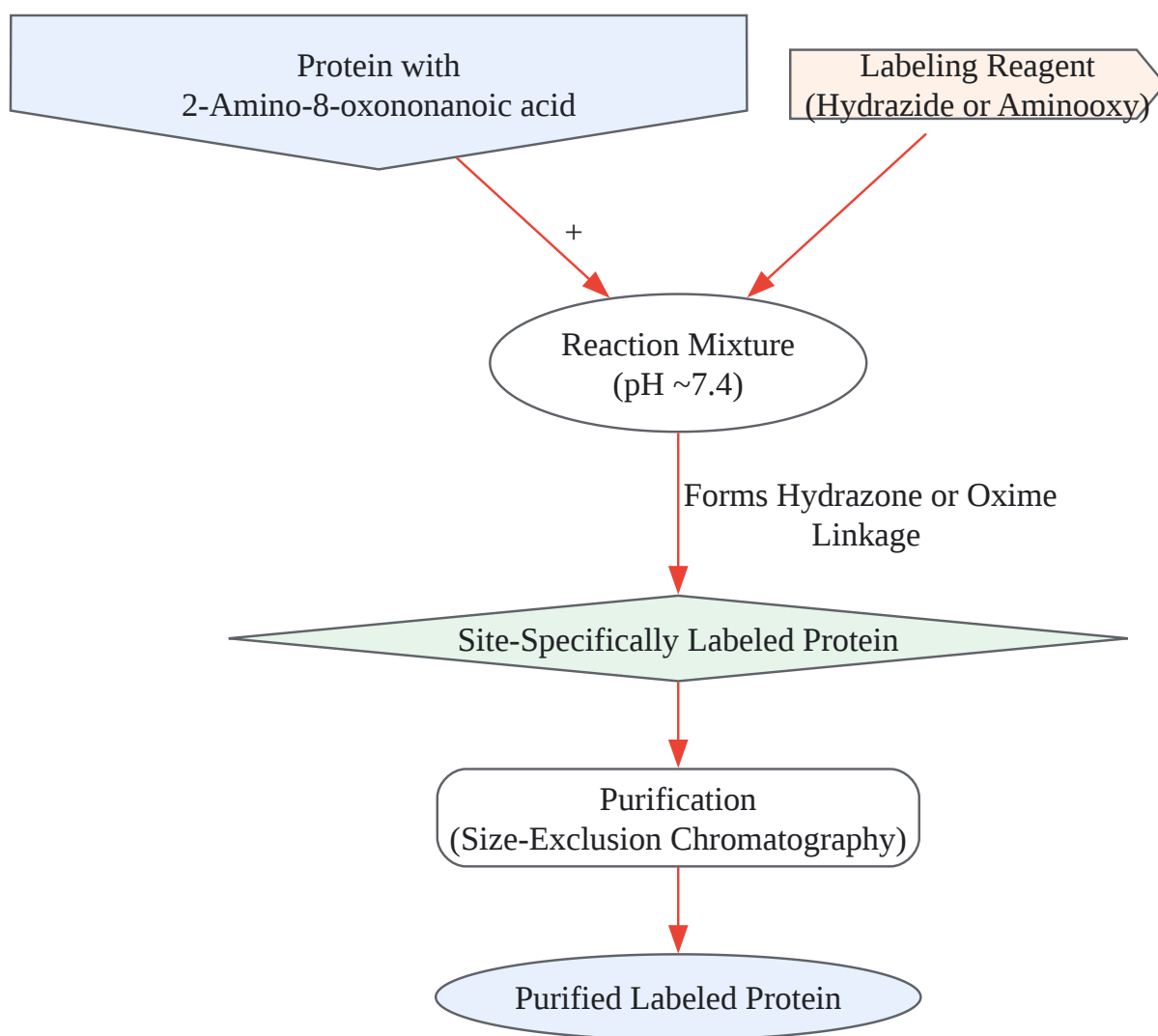
- Purified protein containing 2-Amino-8-oxononanoic acid.
- Labeling reagent (e.g., fluorescein hydrazide, biotin hydrazide).
- Labeling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).

Methodology:

- Prepare Protein Solution: Dissolve the purified protein in the labeling buffer to a concentration of 1-10 mg/mL.
- Prepare Labeling Reagent Stock: Dissolve the hydrazide or aminooxy-containing probe in a suitable solvent (e.g., DMSO) to a concentration of 10-50 mM.
- Labeling Reaction: Add the labeling reagent stock solution to the protein solution to a final concentration of 1-5 mM. The optimal ratio of labeling reagent to protein should be

determined empirically.

- Incubation: Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by mass spectrometry or SDS-PAGE (if the label imparts a significant mass or fluorescence change).
- Removal of Excess Label: Remove the unreacted labeling reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.



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Chemical Labeling of a Protein Containing 2-Amino-8-oxononanoic Acid.

Biological Activity and Applications

2-Amino-8-oxononanoic acid is primarily utilized as a research tool and is not known to have any intrinsic biological or signaling activity. Its significance lies in its application for the site-specific modification of proteins.

Key Applications:

- **Fluorescent Labeling:** Attachment of fluorescent dyes for imaging and biophysical studies (e.g., FRET).
- **Biotinylation:** Introduction of biotin for affinity purification and detection.
- **Cross-linking:** Introduction of photo-cross-linkers to study protein-protein interactions.
- **Drug Conjugation:** Site-specific attachment of small molecule drugs to proteins or antibodies.
- **Protein Engineering:** Introduction of novel functionalities to modulate protein structure and function.

The use of keto-amino acids like 2-Amino-8-oxononanoic acid provides a robust and versatile platform for protein engineering and the development of novel protein-based therapeutics and diagnostics. Its bio-orthogonality ensures that the labeling reaction is highly specific and does not interfere with the native protein chemistry.

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